molecular formula C22H17NO3S B2678651 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide CAS No. 929371-68-6

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide

Cat. No.: B2678651
CAS No.: 929371-68-6
M. Wt: 375.44
InChI Key: ODUYYJXQYCNPPM-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide is a potent and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 and 4 (IRAK1 and IRAK4), key signaling nodes in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) pathways. This compound has emerged as a critical pharmacological tool for probing the role of IRAK4 signaling in oncogenesis and immune regulation . Its primary research value lies in its application in oncology, particularly in the study of myeloid malignancies like Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) , where aberrant activation of the MYD88 pathway, downstream of TLR/IL-1R, is a common driver of disease progression and resistance. By inhibiting IRAK1/4, this molecule effectively blocks NF-κB and MAPK pathway activation, leading to the suppression of pro-survival and pro-inflammatory cytokine production in malignant cells. Furthermore, it is extensively used in immunology research to dissect the contribution of innate immune signaling in autoimmune and chronic inflammatory diseases, providing a strategy to modulate pathological inflammation without completely abrogating host defense. Its mechanism offers a targeted approach to overcome resistance to other therapies and highlights the therapeutic potential of disrupting innate immune kinases in cancer and inflammatory pathologies.

Properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-13-5-7-15(8-6-13)20(24)21-14(2)17-10-9-16(12-18(17)26-21)23-22(25)19-4-3-11-27-19/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUYYJXQYCNPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Overview

Recent studies have highlighted the potential of thiophene-2-carboxamide derivatives, including N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide, as potent antitumor agents. These compounds are believed to interact with microtubules, inhibiting their polymerization and thus disrupting cancer cell division.

Case Studies

  • Microtubule Interaction : Research indicates that derivatives with a similar scaffold exhibit significant inhibition of tubulin polymerization, acting through the colchicine site on tubulin. For instance, compounds derived from benzofurancarboxamides have shown IC₅₀ values ranging from 2.6 to 18 nM against various cancer cell lines .
  • In Vivo Efficacy : In animal models, such as nude mice xenograft models, certain derivatives have demonstrated substantial tumor growth inhibition, suggesting their potential for further development as anticancer therapies .

Overview

Beyond anticancer effects, this compound has shown promising antibacterial activity against various pathogens.

Case Studies

  • Antibacterial Testing : Studies have reported that certain thiophene derivatives exhibit significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The presence of specific substituents on the thiophene ring enhances this activity .
  • Mechanism of Action : The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Structure-Activity Relationship

The SAR studies indicate that modifications at specific positions on the benzofuran and thiophene rings can significantly influence biological activity:

  • Positioning of Substituents : For instance, substituents at the C-5 and C-7 positions on the benzofuran moiety have been linked to increased antiproliferative activity .
  • Electronic Properties : Density functional theory (DFT) studies suggest that variations in electron density across the compound can affect its interaction with biological targets .

Mechanism of Action

The mechanism of action for N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These could include enzymes or receptors where the compound binds and modulates their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Core Ring Systems and Substitution Patterns

The compound’s benzofuran-thiophene scaffold distinguishes it from structurally related carboxamides. Below is a comparative analysis of key analogues:

Compound Core Structure Substituents Key Structural Differences Source
Target Compound Benzofuran + thiophene 3-methyl, 2-(4-methylbenzoyl), 6-thiophene-2-carboxamide Unique benzofuran-thiophene linkage -
N-{2-[3-(3-aminopropanamido)phenyl]-6-(2-hydroxyphenyl)pyridin-4-yl}thiophene-2-carboxamide () Pyridine + thiophene Pyridine core with hydroxyphenyl and aminopropanamido groups Pyridine replaces benzofuran; introduces polar hydroxyphenyl and amide substituents
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide () Cyclopenta-thiophene + benzofuran Cyclopenta-thiophene core with carbamoyl group Fused cyclopenta-thiophene replaces thiophene; carbamoyl substitution at position 3
(2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(5-methyl-1H-pyrazol-3-yl)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () Pyrrolidine + pyrazole/thiazole Pyrrolidine core with hydroxy, pyrazole, and thiazole groups Aliphatic pyrrolidine core; lacks aromatic benzofuran/thiophene system

Key Observations :

  • Substitution at the benzofuran’s position 2 with 4-methylbenzoyl introduces lipophilicity, absent in ’s carbamoyl-substituted cyclopenta-thiophene.

Pharmacological Implications (Hypothetical)

While biological data are unavailable, structural features suggest:

  • Benzofuran-thiophene hybrids (target and ) may target enzymes or receptors requiring planar aromatic interactions.
  • Pyridine-based analogues () could enhance solubility due to polar substituents.
  • Pyrrolidine-pyrazole derivatives () might exhibit conformational flexibility for binding pocket accommodation.

Biological Activity

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzofuran ring fused with a thiophene moiety and an amide functional group. The molecular formula is C19H17N2O3SC_{19}H_{17}N_{2}O_{3}S, with a molecular weight of approximately 351.41 g/mol.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Many benzofuran derivatives have shown efficacy against different cancer cell lines, including non-small cell lung carcinoma (NSCLC) and breast cancer.
  • Antimicrobial Activity : Some derivatives demonstrate significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Certain compounds in this class have been reported to reduce inflammation in various models.

The biological effects of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies show that benzofuran derivatives can inhibit cell growth by inducing apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or enzymes, altering signaling pathways involved in cell survival and proliferation.
  • Angiogenesis Inhibition : Compounds similar to this one have been noted for their ability to inhibit angiogenesis, which is crucial for tumor growth.

Research Findings

A review of literature reveals significant findings regarding the biological activity of related compounds:

Anticancer Activity

A study evaluated various benzofuran derivatives against NSCLC cell lines A549 and NCI-H23. The results indicated:

CompoundIC50 (µM)Cell Line
4b1.48A549
15a0.49NCI-H23
16a2.53NCI-H23

These results highlight the potential of certain derivatives to effectively inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has demonstrated that benzofuran derivatives possess antimicrobial properties against various pathogens. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 10 mm to 25 mm depending on the concentration .

Case Studies

  • Study on NSCLC : A recent investigation focused on the anticancer effects of benzofuran derivatives, revealing that compound 4b induced apoptosis in A549 cells, affecting about 42% of the population compared to a control group .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of several benzofuran derivatives against common bacterial strains, illustrating significant inhibition at low concentrations .

Q & A

Basic: What synthetic strategies are recommended for preparing N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]thiophene-2-carboxamide?

The synthesis involves multi-step protocols, often starting with functionalized benzofuran or thiophene intermediates. Key steps include:

  • Coupling reactions : Use of anhydrides (e.g., succinic or maleic anhydride) to introduce acyl groups. For example, intermediate 11f in was reacted with anhydrides under reflux in dry CH₂Cl₂, followed by HPLC purification (30%→100% methanol-water gradient) to achieve yields up to 67% .
  • Protection/deprotection strategies : Benzyl or tert-butyl groups are commonly used to protect reactive sites during synthesis (e.g., NaH-mediated benzylation in THF, as in ) .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretches ~1700 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity for this compound?

SAR studies should focus on:

  • Substituent variation : Modify the benzoyl (4-methyl), benzofuran (3-methyl), or thiophene-carboxamide groups. tested analogs with halogens, sulfonyl, or morpholino groups, revealing that electron-withdrawing substituents (e.g., -CF₃) enhance anticancer activity by 2–3-fold .
  • In vitro assays : Use cell viability assays (e.g., MTT) and target-specific models (e.g., kinase inhibition). Monitor IC₅₀ values and correlate with substituent electronic/pharmacokinetic properties .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and carbonyl carbons (δ 165–175 ppm). For example, reported methyl groups at δ 2.3–2.5 ppm and benzofuran carbons at δ 110–160 ppm .
  • IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹) stretches .
  • HRMS : Validate molecular weight (e.g., [M+H]+ m/z 438.12 for analogs in ) .

Advanced: How can researchers resolve contradictions in biological activity data across analogs?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7 in ) and incubation times .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Mechanistic profiling : Compare molecular targets (e.g., linked antibacterial activity to membrane disruption via ROS generation, while attributed anticancer effects to kinase inhibition) .

Basic: What purification methods are effective for this compound?

  • Reverse-phase HPLC : Achieve >95% purity using methanol-water gradients (e.g., 30%→100% methanol) .
  • Recrystallization : Use methanol or ethanol for analogs with high melting points (e.g., 191–226°C in ) .

Advanced: What mechanisms underlie the bioactivity of thiophene-carboxamide derivatives?

  • Antibacterial action : proposed disruption of bacterial membrane integrity via ROS generation, validated by propidium iodide uptake assays .
  • Anticancer activity : identified kinase inhibition (e.g., EGFR or PI3K) as a primary mechanism, with IC₅₀ values <1 µM for fluorinated analogs .

Basic: How to troubleshoot low yields during synthesis?

  • Optimize reaction time : Extend reflux duration (e.g., overnight in vs. 6 hours for less reactive intermediates) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for acylation steps.
  • Byproduct analysis : Use TLC or LC-MS to identify side products (e.g., unreacted anhydrides) .

Advanced: What strategies enhance the compound’s metabolic stability?

  • Isosteric replacement : Substitute labile ester groups with amides (e.g., ’s piperidinylmethyl group improved stability by reducing hepatic clearance) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance bioavailability .

Basic: How to validate the compound’s purity post-synthesis?

  • Melting point analysis : Compare observed values (e.g., 213–216°C in ) with literature .
  • Chromatographic methods : Use HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurity detection .

Advanced: How to design a robust SAR study for derivatives?

  • Diverse substituent libraries : Synthesize 20–30 analogs with systematic variations (e.g., halogens, alkyl, aryl groups) as in .
  • Computational modeling : Perform docking studies to predict binding affinities (e.g., AutoDock Vina with kinase targets) .

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